molecular formula C10H10N4O2 B14887124 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14887124
M. Wt: 218.21 g/mol
InChI Key: MUXBUAQCAXUBLQ-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling of the pyrazole and pyrimidine rings. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways[4][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid apart is the combination of the pyrazole and pyrimidine rings in a single molecule. This unique structure allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-6-3-8(13-14(6)2)7-4-9(10(15)16)12-5-11-7/h3-5H,1-2H3,(H,15,16)

InChI Key

MUXBUAQCAXUBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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